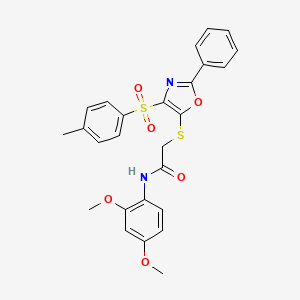

N-(2,4-dimethoxyphenyl)-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide

Description

N-(2,4-dimethoxyphenyl)-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide is a synthetic acetamide derivative featuring a 2,4-dimethoxyphenyl group attached to the acetamide nitrogen and a 2-phenyl-4-tosyloxazol-5-ylthio moiety at the sulfur-linked position.

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2-[[4-(4-methylphenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O6S2/c1-17-9-12-20(13-10-17)36(30,31)25-26(34-24(28-25)18-7-5-4-6-8-18)35-16-23(29)27-21-14-11-19(32-2)15-22(21)33-3/h4-15H,16H2,1-3H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKZJRKZIKSSCTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3)SCC(=O)NC4=C(C=C(C=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-dimethoxyphenyl)-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, characterization, and biological effects of this compound, focusing on its anticancer properties and mechanisms of action.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2,4-dimethoxybenzaldehyde with a thioamide derivative under acidic conditions. The product is then purified through recrystallization. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the compound.

Anticancer Properties

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound has shown significant antiproliferative activity in vitro.

- Cell Lines Tested :

- HT-29 (colon cancer)

- A431 (skin cancer)

- PC3 (prostate cancer)

The cytotoxicity was assessed using the MTT assay, which measures cell viability based on mitochondrial activity. Results indicated that the compound exhibited varying degrees of cytotoxicity across different cell lines, with the highest activity noted against A431 cells.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HT-29 | 25 | Induction of apoptosis via Bax/Bcl-2 modulation |

| A431 | 15 | Inhibition of VEGFR-2 phosphorylation |

| PC3 | 30 | Cell cycle arrest in G1 phase |

The mechanisms underlying the anticancer activity of this compound involve:

-

Apoptosis Induction : The compound promotes apoptosis in cancer cells by upregulating pro-apoptotic proteins (Bax) and downregulating anti-apoptotic proteins (Bcl-2), leading to programmed cell death.

"Western blot analysis confirmed the induction of apoptosis by upregulation of Bax and downregulation of Bcl-2 proteins in A431 cancer cells."

- VEGFR Inhibition : It inhibits the phosphorylation of vascular endothelial growth factor receptor (VEGFR), which is crucial for tumor angiogenesis.

Case Studies

Several studies have documented the biological activity of related compounds containing similar structural motifs. For instance:

- Thiadiazole Derivatives : Compounds with thiadiazole rings have been reported to exhibit significant cytotoxicity against various cancer cell lines, highlighting the importance of this scaffold in drug design.

- Hybrid Molecules : Research on hybrid derivatives combining phthalimide and thiadiazole structures revealed improved anticancer activity, suggesting that structural modifications can lead to enhanced biological effects .

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide is a synthetic compound with a complex structure, featuring a dimethoxyphenyl group and a thioacetamide moiety. As a thioamide derivative, it has potential applications in scientific research due to its diverse biological activities.

Molecular Formula and Properties

The molecular formula of this compound is , and its molecular weight is 360.44 g/mol. The tosyl group enhances its reactivity and potential interactions with biological targets.

Chemical Reactivity

The chemical reactivity of this compound is due to its thioamide and tosyl functionalities. Common reactions include interactions with biological molecules.

Potential Applications

this compound has potential applications in:

- Drug Discovery: As a building block for synthesizing biologically active compounds.

- Material Science: As a component in developing novel materials with specific properties.

Interaction Studies

Studies on the interactions of this compound with biological molecules are crucial for understanding its mechanism of action. Interaction studies may include:

- Protein Binding Assays: Determining its affinity for target proteins.

- Cellular Uptake Studies: Assessing how it enters cells.

- Metabolic Studies: Identifying its breakdown products and metabolic pathways.

Structural Analogues and Biological Activities

Several compounds share structural features with this compound. Here are some examples:

| Compound Name | Structural Features | Biological Activity | Uniqueness |

|---|---|---|---|

| N-(4-acetylphenyl)-2-[1-(3,5-dimethoxyphenyl)-5-tetrazolyl]thioacetamide | Acetophenone derivative | Antimicrobial | Contains a tetrazole ring |

| N-(1,3-benzodioxole)-2-thiophenecarboxamide | Benzodioxole moiety | Anticancer | Unique heterocyclic structure |

| N-(3,4-dimethoxyphenyl)-2-thiazoleacetamide | Thiazole derivative | Antibacterial | Incorporates a thiazole ring |

Comparison with Similar Compounds

Key Observations :

- The tosyloxazole-thioacetamide motif in the target compound is distinct from triazole-thio systems (e.g., compounds [7–9] in ), which exhibit tautomeric equilibria but lack the rigid oxazole ring .

Spectral and Physicochemical Properties

- IR Spectroscopy : The absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹) confirm the thione tautomer in triazole analogs, whereas the target compound’s oxazole-thioacetamide structure would show νC=O (~1660–1680 cm⁻¹) and νC-S (700–750 cm⁻¹) .

- Solubility : The 2,4-dimethoxyphenyl group likely enhances solubility in polar aprotic solvents compared to halogenated analogs (e.g., 4-Cl-IAA in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.